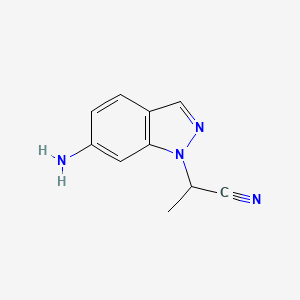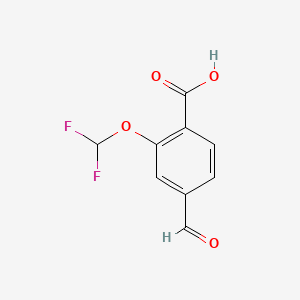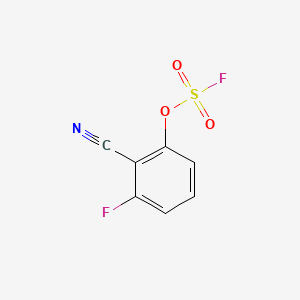![molecular formula C17H25F3N4O5S B13568137 Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate](/img/structure/B13568137.png)
Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate is a complex organic compound with a molecular weight of 425.43 g/mol . This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a trifluoromethanesulfonyloxy group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with 4-(trifluoromethanesulfonyloxy)pyrimidine-2-amine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions depend on the desired transformation.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethanesulfonyloxy group is known to be a good leaving group, facilitating nucleophilic substitution reactions. The piperidine and pyrimidine rings may interact with biological targets, potentially inhibiting enzyme activity or modulating receptor functions .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Tert-butyl 4-(4-methyl-6-(trifluoromethanesulfonyloxy)pyrimidin-2-yl)piperidine-1-carboxylate: Shares a similar structure but with different substituents.
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another related compound with different functional groups.
These compounds highlight the versatility of the piperidine and pyrimidine rings in various chemical and biological applications.
Propriétés
Formule moléculaire |
C17H25F3N4O5S |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
tert-butyl 4-[[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25F3N4O5S/c1-16(2,3)28-15(25)24-9-6-12(7-10-24)11-23(4)14-21-8-5-13(22-14)29-30(26,27)17(18,19)20/h5,8,12H,6-7,9-11H2,1-4H3 |
Clé InChI |
ZVKMSGIKRWFMLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13568079.png)

![4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)









